3-Isothiocyanato-1,1'-biphenyl

Overview

Description

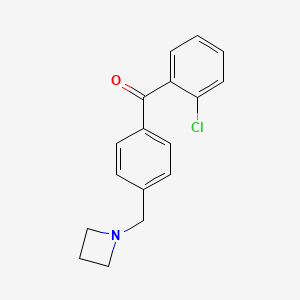

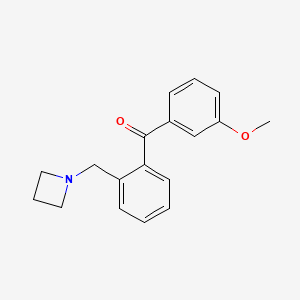

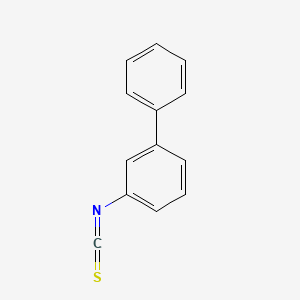

3-Isothiocyanato-1,1’-biphenyl, also known as ITCBP, is a synthetic compound. It has the molecular formula C13H9NS and a molecular weight of 211.28 g/mol. It has attracted a lot of attention in recent years due to its broad range of biological properties and potential applications in various fields of research and industry.

Synthesis Analysis

A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . The yields of some products could be more than 90% .Molecular Structure Analysis

The InChI code for 3-Isothiocyanato-1,1’-biphenyl is 1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H . The SMILES structure is C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S .Chemical Reactions Analysis

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .Physical And Chemical Properties Analysis

3-Isothiocyanato-1,1’-biphenyl is a light yellow to yellow liquid . It is stored in a refrigerator . The compound is sealed in dry conditions and shipped at room temperature .Scientific Research Applications

Organic Synthesis

3-Isothiocyanato-1,1’-biphenyl: is utilized as an intermediate in organic synthesis. It serves as a building block for various chemical reactions, particularly in the synthesis of more complex isothiocyanates . Its ability to act as an electrophile in reactions with amines makes it valuable for constructing nitrogen-containing compounds, which are prevalent in many pharmaceuticals and agrochemicals.

Bioconjugate Chemistry

In bioconjugate chemistry, 3-Isothiocyanato-1,1’-biphenyl is applied as a chemoselective electrophile. Due to its reactivity towards nucleophiles under aqueous conditions, it’s used for labeling proteins and other biomolecules . This is crucial for developing diagnostic tools and understanding biological processes at a molecular level.

Pharmaceutical Research

This compound has potential applications in pharmaceutical research. While specific studies on 3-Isothiocyanato-1,1’-biphenyl are limited, related isothiocyanates have been explored for their therapeutic properties, including their role as biomodulatory agents in managing the effects of certain drugs on metabolic enzymes .

Material Science

In material science, 3-Isothiocyanato-1,1’-biphenyl could be investigated for the development of novel materials. Its molecular structure may contribute to the creation of polymers with unique properties, such as enhanced thermal stability or specific interaction capabilities .

Industrial Applications

Industrially, 3-Isothiocyanato-1,1’-biphenyl might be used in the synthesis of dyes, pigments, and other chemicals that require stable aromatic isothiocyanate structures. Its properties could be harnessed to improve the efficiency of production processes or to create products with better performance characteristics .

Environmental Applications

Although direct applications of 3-Isothiocyanato-1,1’-biphenyl in environmental science are not well-documented, its role in the synthesis of other compounds suggests potential uses. For example, it could be involved in the creation of environmentally friendly pesticides or herbicides, given the biological activity of isothiocyanates .

Safety and Hazards

Mechanism of Action

Mode of Action

The specific mode of action of 3-Isothiocyanato-1,1’-biphenyl is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .

properties

IUPAC Name |

1-isothiocyanato-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASUKDIZQBZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333663 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1510-25-4 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)